molecular formula C18H19F2N5O B10922618 2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-(1-ethyl-1H-benzimidazol-2-yl)acetamide

2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-(1-ethyl-1H-benzimidazol-2-yl)acetamide

Cat. No.: B10922618
M. Wt: 359.4 g/mol
InChI Key: PKHQGPACNAAPBK-UHFFFAOYSA-N
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Description

2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE is a complex organic compound that features a difluoromethyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide. Reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated cyclopentapyrazole derivatives, while reduction can produce fully saturated analogs .

Scientific Research Applications

2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzimidazole moiety can facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE
  • 2-[3-(METHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE

Uniqueness

The presence of the difluoromethyl group in 2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H19F2N5O

Molecular Weight

359.4 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]-N-(1-ethylbenzimidazol-2-yl)acetamide

InChI

InChI=1S/C18H19F2N5O/c1-2-24-14-8-4-3-7-12(14)21-18(24)22-15(26)10-25-13-9-5-6-11(13)16(23-25)17(19)20/h3-4,7-8,17H,2,5-6,9-10H2,1H3,(H,21,22,26)

InChI Key

PKHQGPACNAAPBK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)CN3C4=C(CCC4)C(=N3)C(F)F

Origin of Product

United States

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